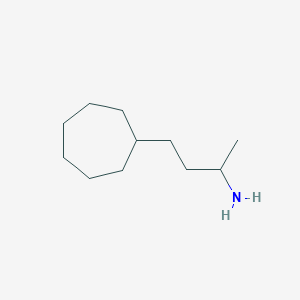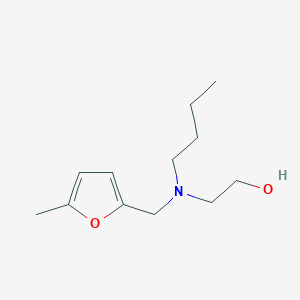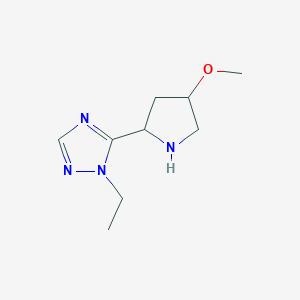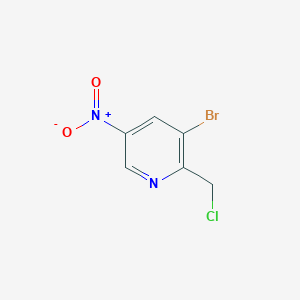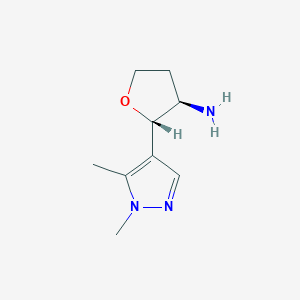![molecular formula C7H5IN2O B13647019 3-Iodoimidazo[1,2-a]pyridin-5-ol](/img/structure/B13647019.png)
3-Iodoimidazo[1,2-a]pyridin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodoimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their significant biological and therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-a]pyridin-5-ol typically involves the cyclization of 2-aminopyridine with an appropriate halogenated ketone, followed by iodination. One common method includes the use of copper-supported manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) as a catalyst for tandem cyclization and iodination . The reaction conditions are generally mild, and the catalyst is reusable, making it an efficient and sustainable method.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable nature of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodoimidazo[1,2-a]pyridin-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide (TBHP) are commonly used.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce a variety of substituents at the iodine position .
Applications De Recherche Scientifique
3-Iodoimidazo[1,2-a]pyridin-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in material science for the development of new materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridin-5-ol
- 3-Chloroimidazo[1,2-a]pyridin-5-ol
- 3-Fluoroimidazo[1,2-a]pyridin-5-ol
Uniqueness
3-Iodoimidazo[1,2-a]pyridin-5-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C7H5IN2O |
|---|---|
Poids moléculaire |
260.03 g/mol |
Nom IUPAC |
3-iodo-1H-imidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H |
Clé InChI |
ULICSBGLKCBMPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N2C(=C1)NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


